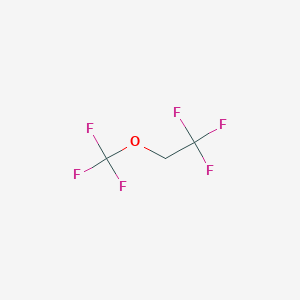

1,1,1-Trifluoro-2-(trifluoromethoxy)ethane

Cat. No. B3031218

M. Wt: 168.04 g/mol

InChI Key: MWVZDOGOCGRMOE-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05382704

Procedure details

Fifty grams (0.50 mol) of CF3CH2OH, 192 g (1.25 mol) of CCl4, 280 g (14 mol) of HF, and 7 g (0.1 mol) of BF3 were charged to a 1.2 liter metal tube and the mixture was agitated at 150° C. and autogeneous pressure for 8 hours. The tube was cooled and 300 mL of water was pumped in. The tube was brought to room temperature and volatiles (108.6 g) were transferred under vacuum to a 1 liter stainless steel cylinder fitted with a needle valve. The contents of the cylinder were held at 25° C. while low boilers were transferred out at 1 atmosphere and distilled from CaCl2 through a low-temperature still. A 2.5 mL foreshot having a boiling point range of -14° to 2.5° C., largely CF2Cl2, was followed by 62.7 g of product, boiling point range of 2.5° to 15° C. (mainly 8° to 9° C.), then 8 mL with a boiling point range of 15° to 23.5° C., largely CFCl3. The main product cut was shown by NMR and GC/MS to be 84% CF3CH2OCF3 with 6% CF2Cl2 and 10% CFCl3 also present, so that 2,2,2-trifluoroethyl trifluoromethyl ether was obtained in 63% yield, 52.7 g.

[Compound]

Name

stainless steel

Quantity

1 L

Type

reactant

Reaction Step Two

Yield

63%

Identifiers

|

REACTION_CXSMILES

|

[C:1]([CH2:5][OH:6])([F:4])([F:3])[F:2].C(Cl)(Cl)(Cl)Cl.B(F)(F)F>O>[F:2][C:1]([O:6][CH2:5][C:1]([F:4])([F:3])[F:2])([F:4])[F:3]

|

Inputs

Step One

Step Two

[Compound]

|

Name

|

stainless steel

|

|

Quantity

|

1 L

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

150 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture was agitated at 150° C.

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The tube was cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was brought to room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

cylinder fitted with a needle valve

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were held at 25° C. while low boilers

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled from CaCl2 through a low-temperature still

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a boiling point range of -14° to 2.5° C., largely CF2Cl2

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

point range of 2.5° to 15° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

mainly 8° to 9° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

with a boiling point range of 15° to 23.5° C., largely CFCl3

|

Outcomes

Product

Details

Reaction Time |

8 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC(F)(F)OCC(F)(F)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 63% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |